A Comprehensive Technical Guide to 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile: A Key Building Block for Advanced Functional Materials
A Comprehensive Technical Guide to 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile: A Key Building Block for Advanced Functional Materials
Abstract
This technical guide provides an in-depth analysis of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile (CAS No. 1331742-86-9), a pivotal heterocyclic building block in the fields of materials science and medicinal chemistry. The unique electronic properties of the 2,1,3-benzothiadiazole core, further modulated by the presence of both an electron-withdrawing nitrile group and a synthetically versatile bromine atom, make this compound a subject of significant interest. This document will detail its physicochemical properties, outline robust synthetic strategies, explore its applications in organic electronics, and provide essential safety and handling protocols. The content herein is intended for researchers, chemists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights to leverage the potential of this versatile molecule.
Introduction: The Strategic Importance of Substituted Benzothiadiazoles
The 2,1,3-benzothiadiazole (BT) scaffold is a cornerstone in the design of functional organic materials due to its inherent electron-deficient nature, high photostability, and rigid, planar structure.[1] These characteristics are fundamental to creating materials with tailored electronic and photophysical properties. The strategic functionalization of the BT core allows for precise tuning of its frontier molecular orbitals (HOMO/LUMO levels), which is critical for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[2][3]
7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile emerges as a particularly valuable derivative. The molecule's architecture is defined by two key functional groups that impart distinct and complementary functionalities:
-
The Cyano Group (-CN) at the 4-position: As a potent electron-withdrawing group, the nitrile functionality significantly lowers the LUMO energy level of the BT core. This enhances the electron-accepting capability of the molecule, a crucial feature for n-type semiconductors and acceptor materials in donor-acceptor (D-A) systems.[2]
-
The Bromo Group (-Br) at the 7-position: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct arylation reactions.[2][4] This allows for the straightforward introduction of diverse aromatic or heterocyclic moieties, enabling the construction of extended π-conjugated systems and complex molecular architectures.
This dual functionality provides chemists and materials scientists with a powerful platform for molecular engineering, enabling the systematic modification of electronic properties, absorption spectra, and solid-state packing to optimize device performance.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is essential for its effective application.
General Properties
The key identifying information and physical properties of the compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1331742-86-9 | [4][5][6][7][8] |
| Molecular Formula | C₇H₂BrN₃S | [6][7] |
| Molecular Weight | 240.08 g/mol | [6][7] |
| IUPAC Name | 4-Bromo-2,1,3-benzothiadiazole-7-carbonitrile | [6] |
| Appearance | White to light yellow or light orange powder/crystal | [5] |
| Purity | Typically >96.0% (GC) | [5][8] |
Spectroscopic Data (Predicted)
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two adjacent protons on the benzene ring.
-
¹³C NMR: Signals would be expected for the seven distinct carbon atoms, including the nitrile carbon (δ ~115-120 ppm) and the aromatic carbons, with those directly attached to the electron-withdrawing groups and heteroatoms shifted accordingly.
-
IR Spectroscopy: Key vibrational bands would include a sharp peak for the C≡N stretch (around 2220-2240 cm⁻¹) and characteristic peaks for the C=C and C=N stretching of the aromatic heterocyclic system.
Synthesis and Reaction Mechanisms
The synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is not explicitly detailed in the available literature. However, a logical and robust synthetic pathway can be devised based on established methodologies for the functionalization of the benzothiadiazole core. The most common precursor for asymmetrically substituted BT derivatives is 4,7-dibromo-2,1,3-benzothiadiazole.
Synthesis of the Key Precursor: 4,7-Dibromo-2,1,3-benzothiadiazole
The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole is a well-documented, multi-step process that begins with commercially available starting materials.
Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
Step 1: Synthesis of 2,1,3-Benzothiadiazole
-
In a well-ventilated fume hood, dissolve o-phenylenediamine in a suitable solvent such as dichloromethane.
-
Slowly add thionyl chloride (SOCl₂) to the solution at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by TLC.
-
Upon completion, quench the reaction and purify the product to yield 2,1,3-benzothiadiazole.
Step 2: Bromination to 4,7-Dibromo-2,1,3-benzothiadiazole
-
Place the synthesized 2,1,3-benzothiadiazole into a round-bottomed flask.
-
Add hydrobromic acid (HBr, 48%) to dissolve the starting material.[11]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (Br₂) in HBr dropwise.[11]
-
After the addition, allow the reaction to stir at room temperature for several hours, followed by refluxing for approximately 6 hours.[11]
-
Cool the reaction mixture. An orange solid precipitate should form.
-
Quench the excess bromine by adding a saturated solution of sodium bisulfite (NaHSO₃).[11]
-
Filter the solid product, wash thoroughly with deionized water, and dry. Recrystallization from a solvent like ethanol can be performed for further purification.[11]
Causality and Self-Validation: The use of HBr as a solvent and reagent facilitates the electrophilic aromatic substitution by activating the bromine. The reaction progress can be monitored by the disappearance of the starting material spot on a TLC plate. The final product's identity and purity should be confirmed by melting point analysis and NMR spectroscopy, which should show a single peak in the ¹H NMR spectrum due to the symmetrical nature of the molecule.[9]
Proposed Synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile
With 4,7-dibromo-2,1,3-benzothiadiazole in hand, the final step involves a selective nucleophilic substitution or cyanation reaction to replace one of the bromine atoms with a nitrile group. A Rosenmund-von Braun reaction or a palladium-catalyzed cyanation would be the most logical approaches.
Proposed Protocol: Palladium-Catalyzed Cyanation
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4,7-dibromo-2,1,3-benzothiadiazole, a cyanide source (e.g., zinc cyanide, Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a suitable ligand (e.g., dppf).
-
Add a dry, degassed solvent such as DMF or DMAc.
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for several hours to days, monitoring the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the mixture, dilute with a suitable solvent, and wash with an aqueous solution (e.g., ammonium chloride or EDTA solution) to remove metal salts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to isolate 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile.
Causality and Self-Validation: The palladium catalyst facilitates the oxidative addition to one of the C-Br bonds, followed by transmetalation with the cyanide source and reductive elimination to form the C-CN bond. The reaction will likely yield a mixture of the desired monosubstituted product, the disubstituted product, and unreacted starting material. Careful monitoring and chromatographic purification are crucial. The final product must be validated via NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Applications in Research and Development
The unique electronic structure of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile makes it a highly valuable building block, primarily in the field of organic electronics.
Organic Solar Cells (OSCs)
The compound is an ideal precursor for synthesizing non-fullerene acceptors (NFAs). The electron-deficient BT-nitrile core can be coupled with various electron-rich donor units via the bromine handle. This D-A-D or A-D-A molecular design strategy is fundamental for creating NFAs with:
-
Broad and Strong Absorption: By carefully selecting the donor unit, the absorption spectrum can be tuned to cover a wider range of the solar spectrum.
-
Optimized Energy Levels: The strong electron-accepting nature of the BT-nitrile unit helps to achieve a low LUMO level, which is essential for efficient charge separation at the donor-acceptor interface.
-
High Charge Carrier Mobility: The planar BT core promotes intermolecular π-π stacking, facilitating efficient charge transport in the solid state.
The related compound, 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde, is already established as a key intermediate for high-performance NFAs, underscoring the potential of the nitrile analogue.[4]
Caption: Workflow for the application of 7-Bromo-BT-4-CN in organic solar cells.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the BT core is used to construct host materials, electron-transporting materials, and thermally activated delayed fluorescence (TADF) emitters. The 7-bromo-4-carbonitrile derivative can be used to synthesize materials where:
-
The strong electron-withdrawing character helps in designing materials with deep HOMO levels for better charge injection/blocking.
-
The rigid structure contributes to high thermal stability and good film-forming properties.
-
The versatile bromine handle allows for the attachment of other functional groups to fine-tune the emission color, quantum efficiency, and charge transport properties.[2][4]
Medicinal Chemistry
While specific applications of this particular molecule in drug discovery are not well-documented, the broader benzothiazole and benzothiadiazole families are recognized as "privileged structures" in medicinal chemistry.[12] They are present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functional groups on 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile could be exploited to develop novel therapeutic agents, with the BT-nitrile core acting as a bioisostere or a scaffold for interacting with biological targets.
Safety, Handling, and Storage
As a research chemical, 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile must be handled with appropriate care.
Hazard Identification:
-
GHS Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4). It is also known to cause skin irritation and serious eye irritation.[6][9]
-
Hazard Statements: H302, H312, H315, H319, H332.[9]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5]
-
Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
-
First Aid:
-
If Swallowed: Call a poison center or doctor. Rinse mouth.[6]
-
If on Skin: Wash with plenty of water.[6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile stands out as a strategically designed molecular building block. The orthogonal reactivity of its bromo and cyano functionalities provides a robust platform for the synthesis of advanced functional materials. Its primary utility lies in the development of next-generation organic electronics, where its strong electron-accepting nature and synthetic versatility are paramount. As research into non-fullerene acceptors and novel OLED materials continues to accelerate, the demand for well-designed, high-purity intermediates like this compound is expected to grow, solidifying its role as a key enabler of technological innovation.
References
- TCI Chemicals. (n.d.). 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing the Potential of Benzothiadiazole Derivatives: Focus on 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- PubChem. (n.d.). 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile.
- Zhang, Y., Song, J., et al. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Sci Sin Chim, 51, 1-21.
- PubChem. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole.
- ChemUniverse. (n.d.). 7-BROMO-2,1,3-BENZOTHIADIAZOLE-4-CARBONITRILE.
- MDPI. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.
- The Royal Society of Chemistry. (n.d.). Synthesis of Benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organ. Retrieved from The Royal Society of Chemistry website.
- Benchchem. (n.d.). Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: An In-depth Technical Guide.
- sciedco. (n.d.). 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile, Min. 96.0 (GC), 200 mg.
- Sigma-Aldrich. (n.d.). 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde.
- ResearchGate. (n.d.). Traditional synthetic routes to 4,7‐dibromo‐2,1,3‐benzothiadiazole....
- Tan, S. E., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences.
- Wang, Y., & Michinobu, T. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics.
- Beilstein Journals. (n.d.). Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applicati.
- PubMed. (2025). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents.
- ResearchGate. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes.
- IntechOpen. (2012). Medicinal Chemistry and Drug Design.
- ResearchGate. (2016). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
- PubMed Central. (2011). Medicinal chemistry for 2020.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile | C7H2BrN3S | CID 101043345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
- 8. sciedco.ca [sciedco.ca]
- 9. 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
